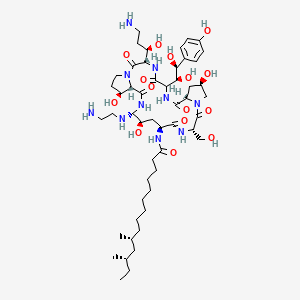
5-Nitro-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is known for its pale-yellow to yellow-brown solid or liquid form and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 5-Nitro-2-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 2-(trifluoromethyl)benzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
5-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with various molecular targets .
Comparison with Similar Compounds
5-Nitro-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Nitro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with different positions of the nitro and trifluoromethyl groups, leading to variations in reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzaldehyde: Another positional isomer with distinct chemical properties and uses.
2-(Trifluoromethyl)benzaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its chemical behavior and suitability for various applications.
Properties
Molecular Formula |
C8H4F3NO3 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-2-1-6(12(14)15)3-5(7)4-13/h1-4H |
InChI Key |
BSLICBYFAMBGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)




![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)


![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)
